![molecular formula C8H11ClN2O B13045370 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl](/img/structure/B13045370.png)
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fused pyrrole and azepine ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of pyrrole with perhydroazepine derivatives. This reaction is often catalyzed by para-toluene sulphonic acid (p-TsOH), which facilitates the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride undergoes various chemical reactions, including:
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions, where the halogen is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of the compound.
Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Reduction: The major products are 1,2-diaryl-4,6,7,8(5H)-tetrahydropyrrolo[3,2-C]azepines.
Substitution: The products depend on the nucleophile used but typically involve the replacement of a halogen atom with the nucleophile.
科学的研究の応用
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]azepine: Another heterocyclic compound with a similar ring structure.
1,2-Diaryl-4,6,7,8(5H)-tetrahydropyrrolo[3,2-C]azepines: Products of the reduction of 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride.
Uniqueness
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride is unique due to its specific ring fusion and the presence of the hydrochloride salt, which enhances its solubility and applicability in various research fields.
特性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC名 |
5,6,7,8-tetrahydro-1H-pyrrolo[3,2-c]azepin-4-one;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c11-8-6-3-5-9-7(6)2-1-4-10-8;/h3,5,9H,1-2,4H2,(H,10,11);1H |
InChIキー |
OPSFMQCHXUQWPK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CN2)C(=O)NC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)
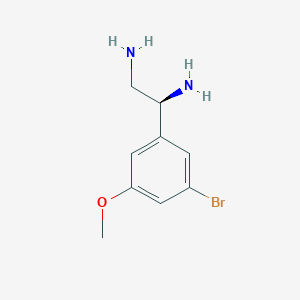
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)
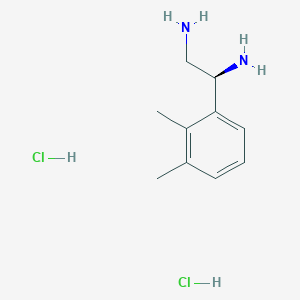
![2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13045308.png)
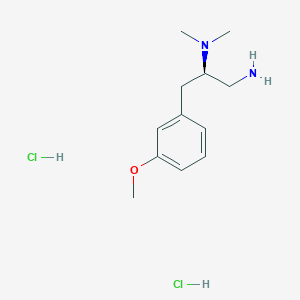
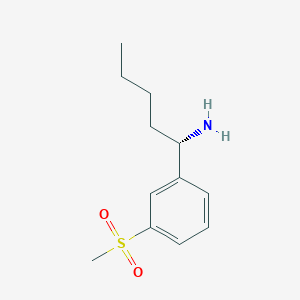
![(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13045328.png)
![4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hcl](/img/structure/B13045329.png)
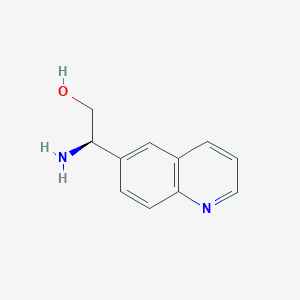
![3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B13045337.png)
![N'-[(3-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13045339.png)
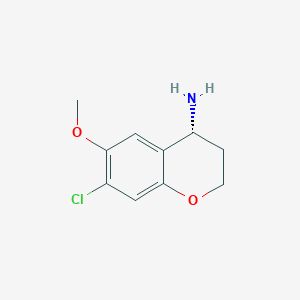
![1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B13045351.png)
